molecular formula C8H10ClFN2 B14833621 3-(5-Chloro-6-fluoropyridin-3-YL)propan-1-amine

3-(5-Chloro-6-fluoropyridin-3-YL)propan-1-amine

Katalognummer: B14833621
Molekulargewicht: 188.63 g/mol
InChI-Schlüssel: DKVVNEVURWDCMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Chloro-6-fluoropyridin-3-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, and an amine group attached to a propyl chain. Fluorinated pyridines are known for their unique chemical properties and are widely used in various fields, including medicinal chemistry, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-6-fluoropyridin-3-YL)propan-1-amine typically involves the introduction of the chlorine and fluorine substituents onto the pyridine ring, followed by the attachment of the propylamine chain. One common method involves the nucleophilic substitution reaction of 5-chloro-6-fluoropyridine with a suitable amine reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Chloro-6-fluoropyridin-3-YL)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 3-(5-Chloro-6-fluoropyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine substituents on the pyridine ring enhances the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(5-Chloro-6-fluoropyridin-3-YL)propan-1-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H10ClFN2

Molekulargewicht

188.63 g/mol

IUPAC-Name

3-(5-chloro-6-fluoropyridin-3-yl)propan-1-amine

InChI

InChI=1S/C8H10ClFN2/c9-7-4-6(2-1-3-11)5-12-8(7)10/h4-5H,1-3,11H2

InChI-Schlüssel

DKVVNEVURWDCMP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1Cl)F)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.